molecular formula C27H21N3O5S3 B2425808 [4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate CAS No. 372505-20-9

[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate

Cat. No.: B2425808
CAS No.: 372505-20-9
M. Wt: 563.66
InChI Key: ILDFBONMTJYLDE-PXLXIMEGSA-N
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Description

[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate is a useful research compound. Its molecular formula is C27H21N3O5S3 and its molecular weight is 563.66. The purity is usually 95%.
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Biological Activity

The compound [4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate is a complex organic molecule with potential biological activities. This article reviews its synthesis, characterization, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions including the formation of the thiophene core and subsequent functionalization with various substituents. The characterization is performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm the molecular structure.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • Infrared Spectroscopy (IR) : To identify functional groups.

Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus5 µg/mlModerate
Escherichia coli10 µg/mlWeak
Bacillus subtilis5 µg/mlModerate
Salmonella typhimurium20 µg/mlWeak

The compound showed moderate activity against Gram-positive bacteria and weaker activity against Gram-negative strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of this compound have been assessed using various cancer cell lines. Notably, studies have shown that it exhibits cytotoxic effects against prostate cancer cells (PC-3):

Cell Line IC50 Value (µM) Effect
PC-3 (Prostate)15Significant
HUVEC (Normal Cells)80Low Sensitivity

The selectivity index suggests that the compound is more toxic to cancer cells compared to normal cells, which is a desirable trait in anticancer drug development .

The biological activity of the compound may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. For instance, the thiazolidinone moiety has been linked to anti-inflammatory and anticancer properties through modulation of signaling pathways such as NF-kB and MAPK pathways .

Case Studies

  • Antibacterial Efficacy : A study conducted by Ahmed et al. evaluated various thiophene derivatives for their antibacterial properties. The results indicated that modifications at specific positions on the thiophene ring significantly influenced antibacterial activity, with some derivatives showing promising results against resistant strains .
  • Cytotoxicity Assessment : In vitro studies involving the PC-3 cell line revealed that compounds with similar structural motifs exhibited varying degrees of cytotoxicity, suggesting a structure-activity relationship that could guide further modifications for enhanced efficacy .

Properties

IUPAC Name

[4-[(E)-[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O5S3/c1-16-23(25(32)30(28(16)2)18-8-5-4-6-9-18)29-24(31)22(38-27(29)36)15-17-11-12-19(20(14-17)34-3)35-26(33)21-10-7-13-37-21/h4-15H,1-3H3/b22-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDFBONMTJYLDE-PXLXIMEGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C5=CC=CS5)OC)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C5=CC=CS5)OC)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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